
(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone
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Overview
Description
4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE is a complex organic compound featuring a morpholine ring substituted with a 2,6-dinitro-4-phenoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the 2,6-dinitro-4-phenoxybenzoic acid derivative. This intermediate is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2,6-diamino-4-phenoxybenzoylmorpholine.
Substitution: Formation of various substituted benzoylmorpholine derivatives.
Scientific Research Applications
4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-DINITRO-4-METHYLBENZOYL)MORPHOLINE
- 4-(2,6-DINITRO-4-CHLOROBENZOYL)MORPHOLINE
- 4-(2,6-DINITRO-4-FLUOROBENZOYL)MORPHOLINE
Uniqueness
4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N3O7 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2,6-dinitro-4-phenoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H15N3O7/c21-17(18-6-8-26-9-7-18)16-14(19(22)23)10-13(11-15(16)20(24)25)27-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
InChI Key |
PCUWUBZRGVJUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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